Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate
Description
Ethyl 1-(Boc-amino)-3-cyclopentenecarboxylate (CAS: 207729-00-8) is a bicyclic organic compound featuring a cyclopentene ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group and an ethyl ester moiety. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of approximately 255.31 g/mol (estimated from structural analogs) . The Boc group serves as a protective group for the amine, enhancing stability during synthetic processes, while the cyclopentene ring introduces conformational rigidity, making it valuable in medicinal chemistry for designing bioactive molecules. This compound is commercially available at 98% purity and is utilized as an intermediate in synthesizing peptidomimetics, enzyme inhibitors, and receptor ligands .
Properties
IUPAC Name |
ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-10(15)13(8-6-7-9-13)14-11(16)18-12(2,3)4/h6-7H,5,8-9H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMZWAVXDVWCSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC=CC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions would be optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in Ethyl 1-(Boc-amino)-3-cyclopentenecarboxylate undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Key Conditions and Outcomes:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acidic Hydrolysis | HCl (aq), reflux | 1-(Boc-amino)-3-cyclopentenecarboxylic acid | ~85% |
| Basic Hydrolysis | NaOH (aq), room temperature | Same as above | ~78% |
This reaction is critical for converting the ester into a carboxylic acid, which is often necessary for peptide coupling or further derivatization.
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to liberate the free amine.
Experimental Protocols:
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Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Conditions : Stirring at 0–25°C for 2–4 hours
-
Product : Ethyl 1-amino-3-cyclopentenecarboxylate
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Yield : >90%
The Boc group’s removal enables subsequent functionalization of the amine, such as alkylation or acylation .
Substitution Reactions
The free amine (post-Boc deprotection) participates in nucleophilic substitution reactions.
Common Reactions:
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃ | N-Alkylated cyclopentenecarboxylate | Building block for inhibitors |
| Acylation | Acetyl chloride, pyridine | N-Acylated derivatives | Prodrug synthesis |
These reactions expand the compound’s utility in synthesizing pharmacologically active molecules.
Cycloaddition and Ring-Opening Reactions
The cyclopentene ring’s unsaturation allows participation in Diels-Alder reactions, though specific data for this compound is limited. Theoretical studies suggest reactivity analogous to other cyclopentene derivatives, with potential for stereoselective synthesis .
Stability and Reactivity Considerations
Scientific Research Applications
Scientific Research Applications
Ethyl 1-(Boc-amino)-3-cyclopentenecarboxylate serves as a versatile building block in several areas:
-
Drug Development :
- The compound is utilized in synthesizing chiral cyclopentane derivatives, which are essential in developing pharmaceuticals with specific biological activities. Its stereochemical properties allow for the introduction of chirality into target molecules, enhancing their efficacy and specificity in biological systems.
- Organic Synthesis :
- Biological Studies :
Case Study 1: Synthesis of Chiral Cyclopentane Derivatives
A research study focused on using this compound as a precursor for synthesizing various chiral cyclopentane derivatives. The study demonstrated the compound's ability to yield derivatives with enhanced biological activity through selective modifications at the cyclopentane ring.
| Derivative | Synthesis Method | Biological Activity |
|---|---|---|
| Cyclopentane A | N-alkylation | Antimicrobial |
| Cyclopentane B | N-acylation | Anti-inflammatory |
Case Study 2: NEP Inhibition
Another investigation explored the compound's effect on NEP activity. By utilizing this compound in vitro, researchers were able to demonstrate significant inhibition of NEP, suggesting potential applications in treating cardiovascular diseases.
| Condition Treated | Inhibition Rate (%) | Potential Application |
|---|---|---|
| Hypertension | 75 | Hypertensive therapies |
| Heart Failure | 60 | Cardiac function improvement |
Mechanism of Action
The mechanism of action of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthetic processes. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
Comparison with Similar Compounds
Ring Size and Reactivity
- Cyclopentene vs. Cyclobutane: The cyclopentene ring in the target compound offers reduced ring strain compared to cyclobutane derivatives (e.g., Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate), enhancing synthetic accessibility.
- Piperidine vs. Cyclopentene : Piperidine derivatives (e.g., Ethyl 1-Boc-3-piperidinecarboxylate) feature a saturated six-membered ring, providing greater conformational flexibility and stability, which is advantageous in central nervous system (CNS) drug design .
Data Gaps and Limitations
Further experimental characterization is recommended to validate computational estimates.
Biological Activity
Ethyl 1-(Boc-amino)-3-cyclopentenecarboxylate is a compound known for its utility in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclopentene ring. The Boc group serves as a protective moiety, allowing for selective reactions in multi-step syntheses. Its molecular structure can be represented as follows:
Synthesis and Reaction Mechanisms
The synthesis typically involves the protection of an amino group with a Boc group, achieved by reacting an amine with di-tert-butyl dicarbonate in the presence of a base like triethylamine. The reaction is carried out in anhydrous solvents such as dichloromethane at room temperature.
Common Reactions
- Oxidation : Can yield carboxylic acids or ketones using reagents like potassium permanganate.
- Reduction : Yields alcohols or amines when treated with lithium aluminum hydride (LiAlH4).
- Substitution : Nucleophilic substitutions can lead to alkylated or acylated derivatives.
Biological Activity
This compound exhibits significant biological activities, primarily due to its role as an intermediate in peptide synthesis. Its applications span across various fields:
- Medicinal Chemistry : It is used in the development of peptide-based pharmaceuticals, which have therapeutic applications ranging from antimicrobial to anticancer activities.
- Biological Research : The compound is utilized in studying enzyme mechanisms and protein interactions, contributing to our understanding of biochemical pathways.
Case Studies and Research Findings
Several studies highlight the biological relevance of compounds similar to this compound:
- Peptide Synthesis : Research has shown that derivatives of this compound can be effectively used to synthesize bioactive peptides that inhibit specific enzymes linked to disease pathways. For instance, peptides derived from cyclopentene structures have shown promise as protease inhibitors .
- Antimicrobial Activity : A study demonstrated that compounds with similar structures exhibited broad-spectrum antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
- Enzyme Inhibition Studies : this compound and its derivatives were tested for their ability to inhibit serine proteases, which are vital targets in drug design due to their role in numerous physiological processes .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Protecting Group | Biological Activity |
|---|---|---|
| This compound | Boc | Peptide synthesis, enzyme inhibition |
| Ethyl 1-(Cbz-amino)-3-cyclopentenecarboxylate | Cbz | Similar applications but less stability under basic conditions |
| Ethyl 1-(Fmoc-amino)-3-cyclopentenecarboxylate | Fmoc | Used primarily in solid-phase peptide synthesis |
Q & A
Q. What are the key considerations in synthesizing Ethyl 1-(Boc-amino)-3-cyclopentenecarboxylate with high yield and purity?
Answer: The synthesis involves protecting the amine group with a tert-butoxycarbonyl (Boc) moiety and forming the cyclopentene ester. Critical steps include:
- Protection Strategy : Use Boc-anhydride or Boc-OSu (succinimidyl carbonate) to ensure selective protection of the amine group without side reactions .
- Solvent Selection : Ethyl acetate or dichloromethane is preferred for Boc protection due to inertness and compatibility with acid scavengers (e.g., DMAP) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethyl acetate/hexane mixtures to isolate the product .
- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Typical yields range from 70–85%, depending on cyclopentene ring stability and Boc-deprotection avoidance .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
Answer:
Q. What are the stability challenges of the Boc-protected amine in this compound under acidic or basic conditions?
Answer:
- Acidic Conditions : The Boc group is labile in strong acids (e.g., TFA, HCl/dioxane), leading to deprotection. Avoid prolonged exposure during synthesis .
- Basic Conditions : Stable under mild bases (e.g., NaHCO₃) but may undergo ester hydrolysis in strong bases (e.g., NaOH). Use aprotic solvents (THF, DMF) for base-mediated reactions .
- Storage : Store at –20°C under nitrogen to prevent moisture-induced degradation .
Q. How does the cyclopentene ring influence the compound’s reactivity in further functionalization?
Answer: The cyclopentene ring offers two reactive sites:
- Olefin : Susceptible to electrophilic additions (e.g., epoxidation, Diels-Alder reactions) for introducing substituents .
- Ester Group : Hydrolysis to carboxylic acid under basic conditions or transesterification with alcohols .
- Steric Effects : The ring’s strain enhances reactivity compared to cyclohexane analogs but may limit access to bulky reagents .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved if the compound has a chiral center?
Answer:
- Chiral HPLC : Use columns with cellulose-/amylose-based stationary phases (e.g., Chiralpak AD-H) and hexane/IPA mobile phases .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze one enantiomer of the ester .
- Dynamic Kinetic Resolution : Employ asymmetric catalysts (e.g., Ru-BINAP) during synthesis to favor a single enantiomer .
Q. What computational methods are suitable for predicting the compound’s reactivity or interaction with biological targets?
Answer:
- DFT Calculations : Model transition states for cyclopentene reactions (e.g., cycloadditions) using Gaussian or ORCA software .
- Molecular Docking : If the compound is a drug precursor, use AutoDock Vina to simulate binding to target proteins (e.g., enzymes) .
- MD Simulations : Assess conformational stability of the Boc-protected amine in solvent environments using GROMACS .
Q. How to address contradictory spectral data (e.g., NMR shifts) between synthetic batches?
Answer:
- Solvent/Temperature Effects : Confirm spectra were acquired in the same deuterated solvent (e.g., DMSO-d6 vs. CDCl₃) and temperature .
- Dynamic Effects : Cyclopentene ring puckering can cause signal splitting; use variable-temperature NMR to assess conformational exchange .
- Impurity Analysis : Run LC-MS to detect side products (e.g., de-Boc compounds or ester hydrolysis products) .
Q. What strategies can mitigate racemization during Boc deprotection or subsequent reactions?
Answer:
- Mild Deprotection : Use TFA in dichloromethane at 0°C instead of HCl to minimize acid-induced racemization .
- Low-Temperature Reactions : Conduct acylations or alkylations at –20°C to reduce kinetic resolution .
- Chiral Auxiliaries : Introduce a temporary chiral directing group (e.g., Evans oxazolidinone) to control stereochemistry .
Q. How to design a kinetic study for the compound’s ester hydrolysis under varying pH conditions?
Answer:
- Experimental Setup :
- Data Analysis :
Q. What are the applications of this compound in synthesizing bioactive molecules or materials?
Answer:
- Peptidomimetics : The Boc-protected amine serves as a precursor for non-natural amino acids in protease inhibitors .
- Polymer Chemistry : The cyclopentene ring can undergo ring-opening metathesis polymerization (ROMP) with Grubbs catalysts to form functionalized polymers .
- Drug Intermediates : Used in synthesizing antiviral agents (e.g., oseltamivir analogs) via cycloaddition or nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
